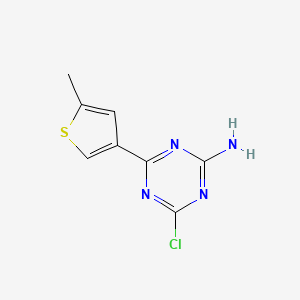

4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine

Description

Properties

Molecular Formula |

C8H7ClN4S |

|---|---|

Molecular Weight |

226.69 g/mol |

IUPAC Name |

4-chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine |

InChI |

InChI=1S/C8H7ClN4S/c1-4-2-5(3-14-4)6-11-7(9)13-8(10)12-6/h2-3H,1H3,(H2,10,11,12,13) |

InChI Key |

GWPTUIXLTBRLKH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CS1)C2=NC(=NC(=N2)Cl)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine typically involves the following steps:

Formation of the Triazine Ring: The triazine ring can be synthesized through the cyclization of appropriate precursors such as cyanuric chloride.

Substitution Reactions: The chloro group can be introduced via nucleophilic substitution reactions using reagents like phosphorus oxychloride.

Thiophene Ring Introduction: The thiophene ring can be attached through cross-coupling reactions such as Suzuki or Stille coupling.

Amine Group Introduction: The amine group can be introduced through amination reactions using reagents like ammonia or primary amines.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The chloro group can be substituted with various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Major Products

Oxidation: Formation of sulfoxides or sulfones.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted triazine derivatives.

Scientific Research Applications

4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of advanced materials such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Analogues

Key structural analogues are compared based on substituents at positions 4 and 6 of the triazine core:

Key Observations :

- Electron-Donating vs. Withdrawing Groups : The target compound’s thiophene (electron-rich) contrasts with trifluoromethyl (electron-withdrawing) in , affecting reactivity and receptor interactions.

- Steric Effects: Bulky substituents like phenoxypropyl () may hinder binding compared to the target’s planar thiophene.

Pharmacological Activity

CNS-Targeting Compounds

- 5-HT6 Receptor Antagonists: Compound 2 (2,3-dichlorophenyl derivative): High 5-HT6 receptor affinity (Ki < 10 nM), strong procognitive effects in NOR tests . Compound 3 (phenoxypropyl derivative): Lower brain concentration initially but sustained levels, suggesting substituent-dependent pharmacokinetics .

Histamine H4 Receptor Antagonists

- Compound 1 (4-chlorophenyl): Submicromolar H4R affinity (IC50 = 0.3 µM), selective over H3R .

- Target Compound : Thiophene’s π-π interactions could mimic phenyl groups but with altered steric demands, possibly modulating receptor selectivity.

Pharmacokinetic Profiles

Key Insights :

- Substituents critically influence absorption and distribution. The target’s methylthiophene may balance lipophilicity and solubility for optimal CNS exposure.

Biological Activity

4-Chloro-6-(5-methylthiophen-3-yl)-1,3,5-triazin-2-amine is a heterocyclic compound characterized by its unique structural features, including a triazine ring substituted with a chloro group, a thiophene ring, and an amine group. This compound has gained attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to explore the biological activity of this compound, including its mechanisms of action, applications in various studies, and comparative analysis with related compounds.

| Property | Value |

|---|---|

| Molecular Formula | C8H7ClN4S |

| Molecular Weight | 226.69 g/mol |

| IUPAC Name | This compound |

| InChI Key | GWPTUIXLTBRLKH-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CS1)C2=NC(=NC(=N2)Cl)N |

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The compound may exert its effects through:

- Enzyme Inhibition : It can bind to the active sites of enzymes, thereby inhibiting their activity. This mechanism is crucial for potential applications in drug development.

- Receptor Modulation : The compound may influence receptor functions by interacting with binding sites, which can alter cellular signaling pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacteria and fungi. The specific structure of this compound may enhance its efficacy against certain microbial strains.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. For example:

- Case Study 1 : A study demonstrated that triazine derivatives with similar structures showed cytotoxic effects on cancer cell lines such as A431 (human epidermoid carcinoma) and U251 (human glioblastoma). The IC50 values for these derivatives ranged from 1.61 µg/mL to 1.98 µg/mL, indicating potent activity against these cell lines .

Enzyme Inhibition Studies

The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For instance:

- Case Study 2 : In vitro assays revealed that certain triazine compounds could inhibit carbonic anhydrase (CA) enzymes, which are implicated in cancer progression and other diseases. The structure–activity relationship (SAR) studies suggested that the presence of electron-withdrawing groups like chlorine enhances inhibitory potency .

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted with other triazine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Chloro-6-(2-thienyl)-1,3,5-triazin-2-amine | Different thiophene substitution | Moderate antimicrobial activity |

| 4-Chloro-6-(3-methylthiophen-2-yl)-1,3,5-triazin-2-amine | Methyl group at different position | Enhanced anticancer activity |

| This compound | Unique positioning enhances reactivity | Significant antimicrobial and anticancer properties |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.